molecular formula C19H25N3O4 B15348901 Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester CAS No. 54436-08-7

Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester

Cat. No.: B15348901
CAS No.: 54436-08-7
M. Wt: 359.4 g/mol
InChI Key: ZCIBOLOZGULXSR-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused pyrrolo(3,2-f)(1,3)benzoxazine core. Key structural elements include:

  • 8-methyl substitution on the benzoxazine ring.
  • Methyl ester group at the 9-carboxylic acid position, enhancing lipophilicity and bioavailability.

Properties

CAS No.

54436-08-7

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 8-methyl-2-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazine-9-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-13-17(19(23)24-2)18-14-11-22(6-5-21-7-9-25-10-8-21)12-26-16(14)4-3-15(18)20-13/h3-4,20H,5-12H2,1-2H3

InChI Key

ZCIBOLOZGULXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC3=C2CN(CO3)CCN4CCOCC4)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PD 102807

  • Structure: 3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid ethyl ester .
  • Key Similarities :
    • Shared pyrrolo[3,2-f][1,3]benzoxazine core.
    • Ethyl ester group (vs. methyl ester in the target compound).
  • Key Differences: Additional isoquinoline ring in PD 102805. Methoxy substitution at position 7.

K-252A (CAS 97161-97-2)

  • Structure : (9S,10R,12R)-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3',2',1'-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid methyl ester .
  • Key Similarities :
    • Methyl ester group.
    • Polycyclic framework with pyrrolo and heteroaromatic rings.
  • Key Differences :
    • Benzodiazocine ring system instead of benzoxazine.
    • Epoxy and hydroxy substituents.
  • Pharmacological Activity : K-252A is a protein kinase inhibitor with applications in neuroscience and cancer research .

Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Structure : Example: 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • Key Similarities :
    • Tricyclic architecture.
    • Ester functionalization.
  • Key Differences :
    • Thiazolo-pyrimidine core vs. benzoxazine.
    • Phenyl and methoxyphenyl substituents.
  • Synthetic Utility : These derivatives serve as intermediates for synthesizing fused heterocycles, highlighting the versatility of ester-containing tricyclic systems in medicinal chemistry .

Pyrrolo[3,2-e]benzoxazole-8-carboxylic Acid Ethyl Ester (CAS 87992-18-5)

  • Structure : 4-bromo-7-methyl-2-phenyl-6H-pyrrolo[3,2-e]benzoxazole-8-carboxylic acid ethyl ester .
  • Key Similarities :
    • Ethyl ester group.
    • Bromo and methyl substituents on a fused heterocycle.
  • Key Differences :
    • Benzoxazole vs. benzoxazine ring.
    • Phenyl substitution at position 2.
  • Potential Applications: Brominated heterocycles are often explored for antimicrobial or anticancer activities .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
Target Compound Pyrrolo[3,2-f][1,3]benzoxazine 8-methyl, 2-(4-morpholinyl)ethyl, methyl ester Unknown (structural analog to PD 102807)
PD 102807 Isoquino-pyrrolo-benzoxazine 9-methoxy, ethyl ester M₄ muscarinic receptor antagonist
K-252A Diindolo-pyrrolo-benzodiazocine Epoxy, hydroxy, methyl ester Protein kinase inhibitor
Pyrrolo[1,2-c]thiazolo-pyrimidine carboxylate Thiazolo-pyrimidine Phenyl, methoxyphenyl, ethyl ester Synthetic intermediate
CAS 87992-18-5 Pyrrolo[3,2-e]benzoxazole 4-bromo, 7-methyl, phenyl, ethyl ester Antimicrobial candidate

Research Findings and Insights

  • Structural-Activity Relationships (SAR) :
    • The morpholinyl ethyl group in the target compound may enhance CNS penetration due to its tertiary amine, similar to PD 102807’s receptor-targeting capability .
    • Methyl vs. ethyl esters influence metabolic stability; methyl esters are generally more resistant to esterase hydrolysis.
  • Synthetic Routes : Multi-component cycloadditions (e.g., 1,3-dipolar reactions) are common for tricyclic systems, as seen in pyrrolo-pyrazines .

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